molecular formula C10H12N2O6 B3248199 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene CAS No. 18436-63-0

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene

Cat. No.: B3248199
CAS No.: 18436-63-0
M. Wt: 256.21 g/mol
InChI Key: SYEGODRAXPHXPS-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and two nitro groups at the 2 and 4 positions

Future Directions

While specific future directions for “1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene” are not available, a study describes the construction of polycyclic pyridones via ring-opening transformations of 3-hydroxy-3,4-dihydropyrido . This could potentially open up new avenues for the synthesis of related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene typically involves the nitration of 1-(2,2-dimethoxyethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 1-(2,2-Dimethoxyethyl)-2,4-diaminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethoxyethyl)benzene
  • 2,4-Dinitrotoluene
  • 1-(2,2-Dimethoxyethyl)-4-nitrobenzene

Uniqueness

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene is unique due to the presence of both the 2,2-dimethoxyethyl group and two nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-17-10(18-2)5-7-3-4-8(11(13)14)6-9(7)12(15)16/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEGODRAXPHXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273409
Record name 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-63-0
Record name 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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